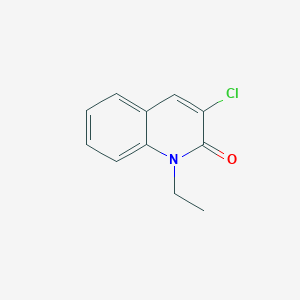

3-Chloro-1-ethylquinolin-2(1H)-one

Description

Significance of the 2-Quinolinone Scaffold in Contemporary Chemical Research

The 2-quinolinone scaffold is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govnih.gov This designation is attributed to its ability to bind to a variety of biological targets with high affinity, leading to a broad spectrum of pharmacological effects. mdpi.com The versatility of the 2-quinolinone core allows for the synthesis of a vast library of derivatives with diverse biological functions. nih.gov

Key Research Areas and Applications:

Anticancer Agents: Numerous 2-quinolinone derivatives have been investigated for their potent anticancer activities. nih.gov They have been shown to target various mechanisms in cancer cells, including the inhibition of tyrosine kinases, proteasomes, and tubulin polymerization. nih.gov

Antimicrobial Activity: The quinolinone framework is a key component in many antibacterial and antifungal agents. mdpi.comsphinxsai.com The development of quinolone antibiotics has been a major advancement in treating bacterial infections. mdpi.com

Anti-inflammatory and Analgesic Properties: Certain substituted quinolinones have demonstrated significant anti-inflammatory and analgesic effects, making them promising candidates for the development of new pain and inflammation therapies. nih.govpharmaerudition.org

Antiviral and Antimalarial Drugs: The quinoline (B57606) ring system, from which quinolinones are derived, is famously found in antimalarial drugs like chloroquine. sphinxsai.com Research continues to explore 2-quinolinone derivatives for their potential against various viral and parasitic diseases. mdpi.com

Cardiovascular and Neurological Applications: Derivatives of the 2-quinolinone scaffold have been explored for their potential in treating cardiovascular diseases and neurological disorders. sphinxsai.com

Functional Materials: Beyond medicine, the conjugated system of 2-quinolones gives rise to interesting photophysical properties, leading to their investigation for use in luminescent materials and sensors. researchgate.net

The widespread importance of the 2-quinolinone scaffold is underscored by the thousands of research articles and patents published, highlighting its central role in the ongoing quest for new therapeutic agents and functional molecules. researchgate.net

Contextualization of Substituted Quinolinones within Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of organic chemistry and are particularly vital in biological and pharmaceutical sciences. sphinxsai.com Quinoline and its derivatives, including substituted 2-quinolinones, are a prominent class within this group. sphinxsai.com

The synthesis of substituted quinolinones is a significant area of focus in synthetic organic chemistry. A variety of classical and modern synthetic methods have been developed to construct and functionalize the 2-quinolinone core. These methods often involve cyclization reactions starting from anilines or related aromatic precursors. acs.org The ability to introduce a wide range of substituents at various positions on the quinolinone ring system allows chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties. This functionalization is crucial for optimizing the biological activity and specificity of potential drug candidates.

The reactivity of the 2-quinolinone scaffold also allows for its use as a versatile intermediate in the synthesis of more complex heterocyclic systems. mdpi.org The development of efficient, eco-friendly, and high-yield synthetic strategies for producing functionalized quinolinones remains an active area of research, driven by the continuous demand for novel compounds in drug discovery and materials science. rsc.org

Below is a table summarizing the types of biological activities associated with the 2-quinolinone scaffold and some related compounds mentioned in the literature.

| Biological Activity | Associated Scaffold/Compound Class |

| Anticancer | 2-Quinolinone Derivatives |

| Antimicrobial | Quinolone Antibiotics |

| Anti-inflammatory | Substituted Quinolones |

| Antimalarial | Quinoline Derivatives (e.g., Chloroquine) |

| Antiviral | 2-Quinolinone Derivatives |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10ClNO |

|---|---|

Molecular Weight |

207.65 g/mol |

IUPAC Name |

3-chloro-1-ethylquinolin-2-one |

InChI |

InChI=1S/C11H10ClNO/c1-2-13-10-6-4-3-5-8(10)7-9(12)11(13)14/h3-7H,2H2,1H3 |

InChI Key |

LDXLOTLLODMAKO-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC=CC=C2C=C(C1=O)Cl |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 3 Chloro 1 Ethylquinolin 2 1h One and Its Derivatives

Electrophilic Substitution Reactionsbyjus.commasterorganicchemistry.com

Electrophilic substitution reactions involve the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. byjus.com In the context of quinolinones, these reactions are key for introducing various functional groups onto the carbocyclic ring, thereby modifying the compound's properties.

Halogenation (e.g., Chlorination, Bromination) on the Quinolinone Ring

The introduction of halogen atoms onto the quinolinone ring can significantly influence the molecule's electronic properties and reactivity. For instance, the presence of a nitroacetyl group at the 3-position of 1-ethyl-4-hydroxyquinolin-2(1H)-one enables both bromination and chlorination. scielo.brresearchgate.net

Bromination of 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one with bromine in acetic acid results in the formation of a dibromo derivative, specifically at the active methylene (B1212753) carbon of the nitroacetyl group. scielo.br Similarly, chlorination of the same substrate using sulfuryl chloride in dioxane yields the corresponding dichloro(nitro)acetyl derivative. scielo.br

In a different approach, hypervalent iodine(III) reagents like PIFA and PIDA have been effectively used to promote the regioselective C3-H chlorination of 4-quinolones under mild conditions, using KCl as the chlorine source. acs.org This method provides good to excellent yields of 3-chloro-4-quinolones. acs.org

Detailed findings on halogenation reactions are presented below:

| Starting Material | Reagent(s) | Product | Reference |

| 3-(Nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one | Bromine/Acetic Acid | 3-[Dibromo(nitro)acetyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one | scielo.br |

| 3-(Nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one | Sulfuryl Chloride/Dioxane | 3-[Dichloro(nitro)acetyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one | scielo.br |

| 2-Phenyl-4-quinolone | PIFA/KCl or PIDA/KCl | 3-Chloro-2-phenyl-4-quinolone | acs.org |

Formylation Reactions

Formylation introduces a formyl group (-CHO) onto a molecule. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic compounds. In the case of 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one, formylation using a Vilsmeier-Haack reagent (DMF/POCl3) occurs at the active methylene carbon, yielding 3-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-2-nitro-3-oxopropanal. scielo.br

Research has also shown that 2-(thiophen-2-yl)dihydroquinoline can be formylated and subsequently chlorinated using a DMF-POCl3 mixture. researchgate.net

| Starting Material | Reagent(s) | Product | Reference |

| 3-(Nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one | DMF/POCl3 | 3-(1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-2-nitro-3-oxopropanal | scielo.br |

| 2-(Thiophen-2-yl)dihydroquinoline | DMF/POCl3 | Formylated and chlorinated product | researchgate.net |

Acetylation Reactions

Acetylation, the introduction of an acetyl group (-COCH3), is another important electrophilic substitution. Research on 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one has shown that it can be acetylated. scielo.brresearchgate.net Specifically, acetylation of this compound with acetic anhydride (B1165640) in the presence of a catalytic amount of concentrated sulfuric acid leads to the formation of 6-ethyl-2-methyl-3-nitropyrano[3,2-c]quinoline-4,5(6H)-dione. researchgate.net

Symmetrical trichlorotriazine (B8581814) derivatives have been explored as efficient reagents for the one-pot synthesis of 3-acetyl-2-chloroquinolines from acetanilides under Vilsmeier-Haack type conditions. thieme-connect.com

| Starting Material | Reagent(s) | Product | Reference |

| 3-(Nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one | Acetic Anhydride/H2SO4 | 6-Ethyl-2-methyl-3-nitropyrano[3,2-c]quinoline-4,5(6H)-dione | researchgate.net |

| Acetanilides | Symmetrical Trichlorotriazine/DMA | 3-Acetyl-2-chloroquinolines | thieme-connect.com |

Nucleophilic Substitution Reactionsmdpi.commasterorganicchemistry.com

Nucleophilic substitution reactions involve an electron-rich nucleophile attacking an electron-deficient center, leading to the displacement of a leaving group. masterorganicchemistry.com In the context of 3-chloro-1-ethylquinolin-2(1H)-one and its derivatives, these reactions are pivotal for modifying the substituent at the 3-position and other positions on the quinolinone scaffold.

Transformations Involving the Chlorine Substituent

The chlorine atom at the C-3 or C-4 position of the quinolinone ring is a good leaving group, making it susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups.

For instance, the chlorine atom at the C-4 position of 4-chloro-8-methylquinolin-2(1H)-one can be displaced by various nucleophiles. mdpi.com Reactions with thiourea, hydrazine (B178648), sodium azide (B81097), and amines lead to the formation of 4-thiol, 4-hydrazino, 4-azido, and 4-amino derivatives, respectively. mdpi.com Similarly, aromatic nucleophilic substitution of the chlorine atom at the C-4 position of a quinoline (B57606) derivative with (3-chloro-4-methoxyphenyl)methanamine hydrochloride has been successfully performed. hzdr.de

The reactivity of the chlorine substituent is also crucial in the synthesis of more complex heterocyclic systems. For example, the reaction of 2,3-dichloro-1,4-naphthoquinone with arylamines proceeds via nucleophilic substitution of one of the chlorine atoms. sciforum.net

| Starting Material | Nucleophile/Reagent | Product Type | Reference |

| 4-Chloro-8-methylquinolin-2(1H)-one | Thiourea | 4-Thiol derivative | mdpi.com |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine | 4-Hydrazino derivative | mdpi.com |

| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium Azide | 4-Azido derivative | mdpi.com |

| 4-Chloro-8-methylquinolin-2(1H)-one | Amines | 4-Amino derivatives | mdpi.com |

| 4-Chloroquinoline derivative | (3-Chloro-4-methoxyphenyl)methanamine hydrochloride | 4-Benzylamino derivative | hzdr.de |

| 2,3-Dichloro-1,4-naphthoquinone | Arylamine | 2-Arylamino-3-chloro-1,4-naphthoquinone | sciforum.net |

Nucleophilic Additions on the Quinolinone Scaffold

While substitutions at the chloro-position are common, nucleophilic additions can also occur on the quinolinone ring itself, particularly when activated by electron-withdrawing groups.

For example, the reaction of 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one with chromone-3-carbonitrile in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) proceeds through a tandem cyclization reaction. researchgate.net This involves a nucleophilic attack of the quinolinone derivative onto the chromone (B188151) system. researchgate.net

Ring Transformation and Annulation Reactions

The inherent reactivity of the quinolinone skeleton enables its use as a building block for the construction of more complex, fused heterocyclic structures. These transformations often involve the participation of substituents at the C3 and C4 positions, leading to the formation of new rings fused to the quinoline core.

Cyclization Reactions

Intramolecular cyclization is a key strategy for elaborating the quinolinone scaffold. Derivatives of 1-ethylquinolin-2(1H)-one, particularly those with reactive side chains at the C3 position, are excellent precursors for such transformations. For instance, 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one, a related derivative, undergoes dehydration and cyclization when refluxed in dimethylformamide (DMF). This reaction proceeds via the active methylene protons of the nitroacetyl group and the C4-hydroxyl group, leading to the formation of 5-ethyl-2-(hydroxyimino)furo[3,2-c]quinoline-3,4(2H,5H)-dione. scielo.brresearchgate.net

Another powerful method for constructing fused systems is the acid-catalyzed tandem reaction of 4-hydroxyquinolinones with propargylic alcohols. rsc.org Depending on the structure of the alcohol, these reactions can proceed through different pathways. One pathway involves a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization to yield pyrano[3,2-c]quinolones. Alternatively, a sequence of Friedel–Crafts-type alkylation and 5-exo-dig ring closure can afford furo[3,2-c]quinolones. rsc.org

Furthermore, [4+2] cycloaddition reactions provide a metal-free approach to fused quinoline systems. The in situ generation of aza-o-quinone methides from suitable precursors and their subsequent reaction with furans can produce a variety of furo[3,2-b]quinolines and furo[2,3-b:4,5-b']diquinolines under mild conditions. nih.govacs.org These methods showcase the versatility of the quinolinone core in annulation strategies.

Table 1: Examples of Cyclization and Annulation Reactions on Quinolinone Derivatives

| Starting Material | Reagents/Conditions | Product | Reaction Type | Reference(s) |

|---|---|---|---|---|

| 3-(Nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one | DMF, reflux | 5-Ethyl-2-(hydroxyimino)furo[3,2-c]quinoline-3,4(2H,5H)-dione | Intramolecular Cyclization/Dehydration | scielo.br, researchgate.net |

| 4-Hydroxy-1-methylquinolin-2(1H)-one | Propargylic Alcohols, Acid Catalyst | Pyrano[3,2-c]quinolones or Furo[3,2-c]quinolones | Tandem Allenylation/Alkylation and Cyclization | rsc.org |

| Aza-o-quinone methides (in situ) | Furans | Furo[3,2-b]quinolines | [4+2] Cycloaddition | nih.gov, acs.org |

Hydrolysis and Decarboxylation Pathways

Hydrolysis can serve as a strategic ring-opening reaction for fused quinolinone systems. For example, the basic hydrolysis of 6-ethyl-4-hydroxy-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione with an aqueous NaOH solution results in the opening of the α-pyrone ring. scielo.br This is followed by a concomitant decarboxylation, yielding 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one. scielo.br Similarly, the hydrolysis of 2-chloro-3-formylquinolines, which are structurally analogous to the target compound, can be achieved by refluxing in 70% acetic acid. This process replaces the chlorine at the C2 position with a hydroxyl group, yielding the corresponding 3-formyl-2(1H)-quinolones. niscpr.res.in

Decarboxylation reactions are also employed to forge new carbon-carbon bonds on the quinolinone ring. A modern approach involves a visible-light-induced decarboxylative coupling combined with an intramolecular cyclization. nih.govacs.org This one-pot process can synthesize 4-aryl-2-quinolinone derivatives from N-arylacrylamides and α-oxocarboxylic acids, avoiding the need for traditional oxidants by using visible light. nih.govacs.orgfigshare.com

Table 2: Hydrolysis and Decarboxylation Reactions of Quinolinone Derivatives

| Starting Material | Reagents/Conditions | Product | Reaction Type | Reference(s) |

|---|---|---|---|---|

| 6-Ethyl-4-hydroxy-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | 2 mol L⁻¹ aqueous NaOH | 3-(Nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one | Ring-Opening Hydrolysis and Decarboxylation | scielo.br |

| 2-Chloro-3-formylquinolines | 70% Acetic acid, reflux | 3-Formyl-2(1H)-quinolones | Hydrolysis | niscpr.res.in |

| N-Arylacrylamides and α-oxocarboxylic acids | Visible light, catalyst | 4-Aryl-2-quinolinone derivatives | Decarboxylative Coupling/Cyclization | nih.gov, acs.org |

Functional Group Interconversions on the Quinolinone Skeleton

The quinolinone skeleton, particularly when substituted with a halogen, offers numerous possibilities for functional group interconversions. These reactions allow for the fine-tuning of the molecule's properties by modifying its peripheral substituents without altering the core ring structure. The chlorine atom in this compound, as well as in related chloroquinolines, is a key site for nucleophilic substitution.

Although the C3 position is less reactive towards nucleophiles than the C2 or C4 positions, forcing conditions or activation by other groups can facilitate substitution. More commonly, the chloro group at C2 or C4 is displaced. For example, 4-chloro-8-methylquinoline-2(1H)-thione reacts with hydrazine to displace the chlorine, and subsequent reaction with triphenylphosphine (B44618) and hydrolysis can convert an azide group into an amine. mdpi.com The chlorine atom of 2-chloro-3-formylquinolines can be efficiently replaced by sulfur using sodium sulfide (B99878) in DMF to afford the corresponding thione. niscpr.res.in

The reactivity is not limited to the chloro group. Derivatives with active methylene groups, such as 3-acetyl or 3-nitroacetyl quinolinones, undergo a variety of transformations. scielo.brresearchgate.net These include:

Halogenation: The active methylene protons in 3-acetyl-4-hydroxyquinolin-2(1H)-one can be substituted with bromine or chlorine using N-bromosuccinimide (NBS) or sulfuryl chloride, respectively. researchgate.net

Condensation: The 3-nitroacetyl group can participate in Knoevenagel condensation with aldehydes, such as 2-amino-3-formylchromone, to form complex coupled products. scielo.brresearchgate.net

Deacetylation: The acetyl group at the C3 position can be removed entirely by treatment with concentrated sulfuric acid, providing a route back to the simpler 4-hydroxy-N-substituted-quinolin-2(1H)-ones. researchgate.net

These transformations highlight the synthetic flexibility of the quinolinone system, allowing for the introduction of a wide array of functional groups.

Table 3: Functional Group Interconversions on the Quinolinone Skeleton

| Starting Material | Reagent(s) | Product | Transformation | Reference(s) |

|---|---|---|---|---|

| 2-Chloro-3-formylquinolines | Sodium sulfide, DMF | 3-Formylquinoline-2(1H)-thiones | Chlorine to Thione | niscpr.res.in |

| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium azide | 4-Azido-8-methylquinolin-2(1H)-one | Chlorine to Azide | mdpi.com |

| 3-Acetyl-4-hydroxy-1-methylquinolin-2(1H)-one | N-Bromosuccinimide (NBS) | 3-(2-Bromoacetyl)-4-hydroxy-1-methylquinolin-2(1H)-one | α-Halogenation | researchgate.net |

| 3-(Nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one | 2-Amino-3-formylchromone | Knoevenagel condensation product | Condensation | scielo.br, researchgate.net |

| 3-Acetyl-4-hydroxyquinolin-2(1H)-ones | Concentrated H₂SO₄ | 4-Hydroxy-N-substituted-quinolin-2(1H)-ones | Deacetylation | researchgate.net |

Advanced Analytical Techniques for Structural Elucidation and Characterization

Photoemission Spectroscopy (Valence Band and X-ray Photoelectron Spectroscopy)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and the chemical and electronic states of elements within the top 1-10 nanometers of a material's surface. unimi.itresearchgate.net The method is based on the photoelectric effect, where an X-ray beam irradiates a sample, causing the emission of core-level electrons. unimi.itcea.fr The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy can be calculated. Each element has a unique set of binding energies, allowing for elemental identification. cea.fr

For 3-Chloro-1-ethylquinolin-2(1H)-one, an XPS analysis would be expected to identify the constituent elements: carbon (C), oxygen (O), nitrogen (N), and chlorine (Cl). High-resolution scans of the C 1s, O 1s, N 1s, and Cl 2p photoelectron peaks would provide information about their respective chemical environments. For instance, the C 1s spectrum could be deconvoluted to identify carbons involved in C-C, C-H, C-N, C-Cl, and C=O bonding. The N 1s spectrum would characterize the amide nitrogen, while the O 1s peak would correspond to the carbonyl oxygen. The Cl 2p spectrum would confirm the presence of chlorine and its covalent bond to the quinolinone ring.

While this technique is powerful for surface analysis, specific experimental XPS data for this compound are not widely available in the surveyed literature.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The analysis is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. Analysis of related quinolinone structures provides insight into the expected spectral features. ekb.egscielo.br A strong absorption band is anticipated for the C=O (amide carbonyl) stretching vibration. The aromatic C=C bonds of the quinoline (B57606) ring system will also produce distinct peaks. Additionally, bands corresponding to aliphatic and aromatic C-H stretching, as well as a peak for the C-Cl bond, would be present.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Amide) | Stretch | 1630 - 1680 |

| C=C (Aromatic) | Stretch | 1500 - 1600 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C-N | Stretch | 1200 - 1350 |

Data are estimated based on typical values for these functional groups and data from related compounds. ekb.egscielo.brbrieflands.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information on the connectivity and chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy The ¹H NMR spectrum of this compound would provide a distinct pattern of signals confirming the arrangement of protons. The N-ethyl group is expected to produce a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons, arising from spin-spin coupling with each other. The four protons on the benzene (B151609) portion of the quinolinone ring would appear as a set of multiplets in the aromatic region of the spectrum. The single proton at the 4-position of the quinolinone ring would likely appear as a distinct singlet. Data from analogous 1-ethylquinolin-2(1H)-one derivatives support these predictions. ekb.eg

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| -CH₂CH₃ | Triplet (t) | 1.2 - 1.5 |

| -CH₂ CH₃ | Quartet (q) | 4.1 - 4.4 |

| Aromatic-H | Multiplet (m) | 7.2 - 8.0 |

Data are estimated based on typical values and data from related compounds. ekb.egbrieflands.com

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, a total of 11 distinct signals would be expected. Key signals would include the carbonyl carbon (C=O) in the downfield region, several peaks in the aromatic region for the quinoline ring carbons, and two peaks in the upfield region for the ethyl group carbons. The carbon atom bonded to the chlorine (C3) would also have a characteristic chemical shift.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CH₂C H₃ | 13 - 16 |

| -C H₂CH₃ | 40 - 45 |

| C3-Cl | 115 - 120 |

| Aromatic/Quinolone Carbons | 115 - 145 |

Data are estimated based on typical values and data from related compounds. ekb.eg

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information based on the fragmentation patterns of the molecule.

For this compound (molecular formula C₁₁H₁₀ClNO), the mass spectrum would show a molecular ion peak [M]⁺. A crucial diagnostic feature would be the presence of an [M+2]⁺ peak with an intensity approximately one-third that of the molecular ion peak. chemguide.co.uk This isotopic pattern is characteristic of compounds containing a single chlorine atom, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. chemguide.co.uk

The fragmentation of the molecular ion would likely proceed through characteristic pathways for quinolinones. aip.org Expected fragmentation could include the loss of a carbon monoxide (CO) molecule from the carbonyl group, cleavage of the ethyl group (loss of C₂H₅), or loss of a chlorine radical (Cl•).

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular ion (with ³⁵Cl) | 207 |

| [M+2]⁺ | Molecular ion (with ³⁷Cl) | 209 |

| [M-CO]⁺ | Loss of carbon monoxide | 179 |

| [M-C₂H₅]⁺ | Loss of ethyl group | 178 |

Nominal masses are used for predicted fragments.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's empirical and molecular formula. For novel synthesized compounds like quinolinone derivatives, elemental analysis is a standard method for structural confirmation. ekb.egresearchgate.net

Table 5: Theoretical Elemental Composition of this compound (C₁₁H₁₀ClNO)

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 132.11 | 63.62 |

| Hydrogen | H | 1.008 | 10.08 | 4.85 |

| Chlorine | Cl | 35.45 | 35.45 | 17.08 |

| Nitrogen | N | 14.01 | 14.01 | 6.75 |

| Oxygen | O | 16.00 | 16.00 | 7.71 |

Calculations are based on the molecular formula C₁₁H₁₀ClNO and a molecular weight of 207.66 g/mol .

Future Directions and Emerging Research Avenues in Substituted 2 Quinolone Chemistry

Development of Novel and Efficient Synthetic Methodologies

The demand for structurally diverse 2-quinolones has catalyzed a shift from classical, often harsh, synthesis conditions to more sophisticated and efficient methods. A major focus is on transition-metal-catalyzed reactions, which offer unparalleled control over bond formation. mdpi.commdpi.com

Palladium-catalyzed reactions, in particular, have become a principal strategy. Methods like the Heck-type coupling of o-iodoanilines with various coupling partners allow for the facile introduction of a wide array of substituents onto the quinolone core. mdpi.commdpi.com For instance, the reaction between 2-iodoanilines and dialkyl itaconates can yield 2-quinolones with substituents at the C-3 position. mdpi.com Beyond palladium, other transition metals such as copper, rhodium, and ruthenium are emerging as viable alternatives. mdpi.combohrium.com Copper(II) acetate (B1210297), for example, has demonstrated high reactivity in the synthesis of 4-aryl-2-quinolones. mdpi.com

Another significant advancement is the use of C-H activation, a powerful technique that forgoes the need for pre-functionalized starting materials, thus improving atom economy. Ruthenium-catalyzed synthesis involving anilides and unsaturated hydrocarbons is a prime example of this modern approach. mdpi.com Furthermore, multi-component reactions (MCRs), where three or more reactants combine in a single step, are gaining traction for their efficiency and ability to generate complex molecules from simple precursors. bohrium.com These one-pot syntheses, such as the palladium-catalyzed carbonylative annulation of alkynes, streamline the production of functionalized 2-quinolones. bohrium.com

| Methodology | Catalyst/Reagent | Key Features | Reference |

| Heck-Type Coupling | Palladium(II) acetate | Utilizes o-iodoanilines; forms C4-substituted quinolones. | mdpi.com |

| C-S Activation/Aryne Insertion | Palladium catalyst | Synthesizes 4-alkylthio-substituted 2-quinolones. | mdpi.com |

| C-H Activation | Ruthenium catalyst | Reacts anilides with acrylates or propiolates for direct cyclization. | mdpi.com |

| LiHMDS-Induced Cyclocondensation | LiHMDS | Enables synthesis of N-substituted 2-carboxy-4-quinolones. | rsc.org |

| Chemo-enzymatic Cascade | Horseradish Peroxidase (HRP) / K₃Fe(CN)₆ | Converts N-cyclopropyl-N-alkylanilines into 2-quinolones. | acs.org |

Exploration of Underutilized Reactivity Profiles for Advanced Building Blocks

The 2-quinolone nucleus is increasingly viewed not just as a final product but as a versatile platform for further chemical modification. Functional groups on the quinolone ring, such as the chloro atom in "3-Chloro-1-ethylquinolin-2(1H)-one" or an introduced formyl group, serve as handles for building more complex molecular architectures. northeastern.edunih.gov

For example, 3-formyl-2-quinolones are recognized as valuable building blocks. northeastern.edu The aldehyde functionality allows for a wide range of subsequent reactions. These substrates can undergo copper-catalyzed Chan–Lam coupling with phenylboronic acids to produce a library of N-aryl-3-formyl-2-quinolones. The resulting products can then be further transformed; the formyl group can be reduced to an alcohol, converted to a nitrile, or used in condensations to form chalcones. northeastern.edu

Asymmetric hydrogenation represents another frontier, enabling the creation of chiral 3,4-dihydro-2-quinolones, which are important three-dimensional motifs in bioactive molecules. Ruthenium-NHC (N-heterocyclic carbene) catalysts have been successfully employed for the asymmetric hydrogenation of various substituted 2-quinolones, tolerating a range of functional groups including halogens (chloro, bromo), alkyl, and aryl groups. nih.govd-nb.info This method provides an atom-economic pathway to optically active compounds that can be used as building blocks for pharmaceuticals. nih.gov The chloro and bromo derivatives are particularly useful as they can be subjected to further cross-coupling reactions. nih.gov

| Starting Building Block | Reaction Type | Resulting Structure | Significance | Reference |

| 3-Formylquinolin-2(1H)-ones | Chan–Lam Coupling | N-Aryl-3-formyl-2-quinolones | Access to diverse N-substituted derivatives for further functionalization. | northeastern.edu |

| Substituted 2-Quinolones | Ru-NHC-Catalyzed Asymmetric Hydrogenation | Chiral 3,4-Dihydro-2-quinolones | Creates valuable chiral motifs for pharmaceutical synthesis. | nih.govd-nb.info |

| 3-(Nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one | Cyclization / Condensation | Furo[3,2-c]quinolines, Pyrazolo[4,3-c]quinolines | Demonstrates reactivity for creating fused heterocyclic systems. | researchgate.net |

| 2-Iodoanilines and Alkynes | Carbonylative Cyclization | Functionalized 4-quinolones | Microwave-assisted synthesis provides rapid access to diverse products. | nih.gov |

Advanced Computational Modeling for Complex Chemical Systems

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application to 2-quinolone systems is accelerating research. In silico methods provide deep insights into molecular properties, guide experimental design, and rationalize observed outcomes, saving significant time and resources. d-nb.infomdpi.com

Molecular docking is a widely used technique to predict how quinolone derivatives might bind to biological targets. mdpi.comresearchgate.net For instance, studies have used docking to model the interaction of 4-phenyl-2-quinolone derivatives with the colchicine-binding site of tubulin, helping to explain their anticancer activities. mdpi.com These computational models can effectively predict binding orientations and affinities, guiding the design of more potent inhibitors. mdpi.com

Density Functional Theory (DFT) is employed to investigate the electronic structure, stability, and reactivity of quinolone molecules. ekb.eg DFT calculations can determine global chemical activity descriptors such as frontier molecular orbitals (HOMO-LUMO), hardness, and softness, which provide crucial information about the kinetic stability and reactivity of the compounds. ekb.eg Furthermore, quantum mechanics (QM) calculations are used to predict properties like pKa values and the prevalence of different tautomeric forms in solution, which is critical for understanding a molecule's behavior in a biological environment. d-nb.infonih.gov

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is another vital computational application. mdpi.comresearchgate.net These in silico profiles help identify candidates with good drug-likeness and bioavailability early in the discovery process, flagging potential liabilities such as toxicity or poor pharmacokinetics that can be addressed through structural modification. mdpi.com

| Computational Method | Application in 2-Quinolone Research | Key Insights Provided | Reference |

| Molecular Docking | Predicting binding modes with biological targets (e.g., tubulin, DNA gyrase). | Structure-activity relationships (SAR), mechanism of action, lead optimization. | mdpi.comresearchgate.net |

| Density Functional Theory (DFT) | Calculating electronic structure, reactivity descriptors, and spectroscopic properties (NMR). | Molecular stability, reactivity, nonlinear optical properties, confirmation of experimental data. | ekb.eg |

| ADMET Prediction | In silico analysis of pharmacokinetic and toxicological properties. | Drug-likeness, bioavailability, potential toxicity, guidance for structural modification. | mdpi.com |

| Quantum Mechanics (QM) | Calculation of pKa values and tautomeric forms. | Understanding compound behavior in aqueous/biological environments. | d-nb.infonih.gov |

Integration of Sustainable Chemical Practices in Synthesis

In response to growing environmental concerns, the field of chemical synthesis is undergoing a "green" revolution, and the production of 2-quinolones is no exception. nih.govacs.org The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govacs.org

A key trend is the replacement of traditional organic solvents with environmentally benign alternatives. Water, being non-toxic, non-flammable, and inexpensive, is an ideal green solvent. An aqueous, base-free methodology for synthesizing functionalized quinolin-2(1H)-ones has been developed, offering excellent yields, short reaction times (1–8 minutes), and a simple filtration-based workup, avoiding the need for chromatography. acs.org This method boasts a low E-factor (a measure of waste generated) of 1.6, highlighting its environmental credentials. acs.org

The development of recyclable catalysts is another cornerstone of sustainable synthesis. Glucose-derived ionic liquids have been used in combination with a copper catalyst for the one-pot synthesis of quinolines from 2-aminobenzyl alcohols. rsc.org This system is not only efficient but also allows for the catalyst to be recycled multiple times without a significant loss in activity. rsc.org

Energy efficiency is being addressed through methods like photocatalysis. An unconventional approach uses visible light to mediate the conversion of readily available quinoline-N-oxides to quinolin-2(1H)-ones. rsc.org This reagent-free, highly atom-economical method proceeds with low catalyst loading and high yield, presenting a greener alternative to many conventional routes. rsc.org Similarly, microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, while improving yields. nih.govnih.gov

| Green Chemistry Approach | Specific Example in Quinolone Synthesis | Advantages | Reference |

| Use of Green Solvents | Aqueous synthesis of quinolin-2(1H)-ones at ambient temperature. | Avoids volatile organic compounds, simple workup, low E-factor. | acs.org |

| Recyclable Catalysts | Copper catalyst with glucose-derived ionic liquids (GSILs). | Catalyst can be reused, reducing waste and cost. | rsc.org |

| Energy-Efficient Methods | Visible light-mediated photocatalysis of quinoline-N-oxides. | Uses a renewable energy source, highly atom-economical, no by-products. | rsc.org |

| One-Pot/Multicomponent Reactions | Pfitzinger reaction combined with N-alkylation and esterification. | Reduces intermediate purification steps, saves time and resources. | mdpi.com |

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or NMR to avoid over-halogenation.

- Purification via column chromatography is often required due to byproducts.

How is the structural integrity of this compound validated?

Methodological Answer:

- X-ray Crystallography : Single-crystal diffraction (e.g., SHELXL ) confirms bond lengths, angles, and stereochemistry. For example, reports a mean C–C bond length of 0.002 Å and R factor = 0.030 for a related quinolinone.

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents and detects impurities. In , the disappearance of methylene protons in compound 5’s NMR confirmed cyclization.

- Mass Spectrometry : HRMS verifies molecular weight and fragmentation patterns.

Q. Basic Protocol :

- Use deuterated solvents (e.g., CDCl₃) for NMR.

- For crystallography, ensure crystal quality (size > 0.2 mm) and low disorder.

Advanced Research Questions

How can regioselectivity challenges in quinolinone functionalization be addressed?

Methodological Answer :

Regioselectivity depends on electronic and steric factors:

- Electron-Directing Groups : The chloro group at position 3 directs electrophiles to meta/para positions. shows bromination at position 6 using HBr/AcOH.

- Steric Control : Bulky reagents (e.g., tert-butyl groups) favor substitution at less hindered sites.

- Computational Modeling : DFT calculations predict reactive sites (e.g., Fukui indices) .

Case Study :

In , compound 6 (3-[dibromo(nitro)acetyl] derivative) was synthesized via bromination under acidic conditions, exploiting the electron-withdrawing nitro group to direct Br₂ addition.

How to resolve contradictions in biological activity data for quinolinone derivatives?

Methodological Answer :

Contradictions may arise from:

- Impurity Profiles : Use HPLC (>95% purity) to exclude inactive/byproduct interference.

- Assay Variability : Standardize protocols (e.g., twofold serial dilution in ).

- Cellular Uptake Differences : LogP measurements (e.g., compound 6a in had enhanced activity due to optimal hydrophobicity).

Example :

reports compound 6a’s MIC of 16 µg/mL against P. aeruginosa, but inconsistent results may stem from biofilm formation. Validate via time-kill assays or confocal microscopy.

What advanced techniques optimize reaction yields for halogenated quinolinones?

Q. Methodological Answer :

- Microwave Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield .

- Flow Chemistry : Enhances heat/mass transfer for exothermic halogenation.

- Catalysis : Pd/C or CuI for cross-couplings (e.g., Suzuki-Miyaura to introduce aryl groups).

Q. Data-Driven Optimization :

- In , coupling thiophene-2-carbimidothioate with amines in ethanol at 60°C achieved >80% yield.

- Use DoE (Design of Experiments) to screen variables (temperature, solvent, catalyst).

Methodological Challenges and Solutions

Handling air/moisture-sensitive intermediates in quinolinone synthesis

Q. Solution :

- Use Schlenk lines or gloveboxes for reactions requiring anhydrous conditions (e.g., LiAlH₄ reductions in THF, as in ).

- Quench reactive intermediates (e.g., Grignard reagents) with saturated NH₄Cl.

Interpreting complex NMR spectra for substituted quinolinones

Q. Guidelines :

- ²D NMR : HSQC/HMBC distinguishes overlapping signals. For example, used COSY to assign protons in compound 9’s conjugated system.

- Chemical Shift Predictors : Software (e.g., MestReNova) correlates substituents with δ values.

Critical Analysis of Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.